molecular formula C17H17N3OS B2711704 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034454-37-8

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No. B2711704
CAS RN: 2034454-37-8
M. Wt: 311.4
InChI Key: ROVYDCIZTYKKOG-UHFFFAOYSA-N
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Description

“N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide” is a complex organic compound. It’s part of a class of compounds known as tetrahydropyrazolo[1,5-a]pyrazines . These compounds are important building blocks in medicinal chemistry .


Synthesis Analysis

The synthesis of these compounds is achieved in a cost-efficient manner on a multigram scale . The process involves the introduction of different substituents, neutral or functionalized, in different positions of pyrazole and/or piperazine rings . NH-pyrazole carbonic acids are used as a key intermediate in the process .


Molecular Structure Analysis

The molecular structure of these compounds is based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . This scaffold plays a crucial role in the desired activity of the compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are region- and/or stereoselective . The process includes sole transformations or modifications of functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are strictly controlled . This is important for the multi-optimization of structural interest, physical-chemical parameters, and synthesis efficiency .

Scientific Research Applications

Heterocyclic Compound Synthesis

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide serves as a precursor in the synthesis of diverse heterocyclic compounds. It has been utilized in reactions yielding pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These compounds are synthesized through coupling and reactivity studies with various nitrogen nucleophiles, demonstrating the chemical versatility and potential of this compound in creating structurally diverse molecules with potential biological activities (Mohareb et al., 2004).

Pharmacological Interest

The structural motifs derived from this compound are of significant interest in medicinal chemistry. For instance, the synthesis of novel 1,2,3,4-tetrahydropyrimidine-2-thione and their thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives from related starting materials have demonstrated the capacity to explore new pharmacophores for drug discovery (Fadda et al., 2013).

Targeted Drug Design

The design and synthesis of inhibitors targeting specific enzymes or receptors have benefited from the structural complexity of this compound derivatives. For instance, N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, with variations in the heteroaryl fragment, have been designed as inhibitors for co-activator associated arginine methyltransferase 1 (CARM1), highlighting the role of such compounds in developing therapeutic agents (Allan et al., 2009).

Future Directions

The future directions in the research of these compounds involve the design of promising medicinal chemistry fragments and corresponding building blocks for their production . The concept of “privileged scaffolds” has influenced these investigations .

properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c21-17(16-9-12-5-1-2-7-15(12)22-16)18-10-13-11-19-20-8-4-3-6-14(13)20/h1-2,5,7,9,11H,3-4,6,8,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVYDCIZTYKKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)C3=CC4=CC=CC=C4S3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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